3-hydroxy-6-methyl-2(2H)-pyranone
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Overview
Description
3-Hydroxy-6-methyl-2(2H)-pyranone is an organic compound with the molecular formula C6H6O3. It is a derivative of pyranone, characterized by a hydroxyl group at the third position and a methyl group at the sixth position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-6-methyl-2(2H)-pyranone typically involves the condensation of 2,6-dimethyl-4H-pyran-4-one with formaldehyde under acidic conditions. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the pyranone ring.
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-6-methyl-2(2H)-pyranone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: 3-Keto-6-methyl-2(2H)-pyranone or 3-carboxy-6-methyl-2(2H)-pyranone.
Reduction: 3-Hydroxy-6-methyl-2(2H)-pyranol.
Substitution: Various substituted pyranone derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-6-methyl-2(2H)-pyranone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in the development of pharmaceuticals and nutraceuticals.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of flavors and fragrances due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-hydroxy-6-methyl-2(2H)-pyranone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
3-Hydroxy-6-methyl-2(2H)-pyranone can be compared with other similar compounds, such as:
Kojic Acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one): Both compounds have hydroxyl groups, but kojic acid has an additional hydroxymethyl group, which enhances its chelating ability and antimicrobial activity.
2-Hydroxy-6-methylpyridine: This compound has a similar structure but lacks the pyranone ring, resulting in different chemical properties and reactivity.
3-Hydroxy-2-methyl-4H-pyran-4-one: Similar to this compound but with the methyl group at the second position, affecting its chemical behavior and applications.
Properties
CAS No. |
73692-69-0 |
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Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
3-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C6H6O3/c1-4-2-3-5(7)6(8)9-4/h2-3,7H,1H3 |
InChI Key |
MJIACMMODTYUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)O1)O |
Origin of Product |
United States |
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